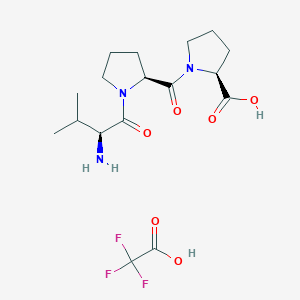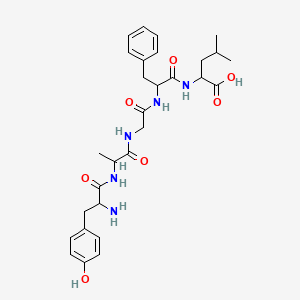
H-Val-Pro-Pro-OH TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Val-Pro-Pro-OH (TFA), a milk-derived proline peptides derivative, is an inhibitor of Angiotensin I converting enzyme (ACE), with an IC50 of 9 μM.
Wissenschaftliche Forschungsanwendungen
1. Racemization Studies
Tomida and Kuwahara (1978) investigated the racemization of L-Proline during trifluoroacetylation, specifically examining the reaction between TfaPro-Val-OH and H-Pro-OMe. This study provides insights into the behavior of amino acid derivatives like H-Val-Pro-Pro-OH TFA under certain chemical conditions, highlighting the importance of understanding stereochemical changes in peptide synthesis (Tomida & Kuwahara, 1978).
2. Peptide Synthesis Techniques
In 1990, Tomida, Tsuyama, and Hatanaka detailed a simple procedure for preparing trifluoroacetylprolyl amino acids. Their work included coupling Tfa-Pro-X-OH (X=amino acids) with H-Val-Pro-OMe, demonstrating a method relevant to the synthesis of compounds like H-Val-Pro-Pro-OH TFA (Tomida, Tsuyama, & Hatanaka, 1990).
3. Deprotection in Peptide Synthesis
Yasumura et al. (1981) synthesized a docosapeptide using trifluoromethanesulfonic acid-thioanisole in TFA, which is a method that could be applied to H-Val-Pro-Pro-OH TFA. This research adds to the understanding of deprotection strategies in peptide synthesis (Yasumura et al., 1981).
4. Chiral Recognition Studies
Chang, Charles, and Gil-av (1980) explored chiral recognition in gas chromatography, focusing on N-trifluoroacetyl derivatives like N-TFA tert-butylamides of amino acids including Proline, which is relevant to H-Val-Pro-Pro-OH TFA. Their work contributes to the understanding of analytical techniques for characterizing such compounds (Chang, Charles, & Gil-av, 1980).
5. Inhibition Mechanism Studies
Stein et al. (1987) researched the inhibition mechanism of human leukocyte elastase by peptide trifluoromethyl ketones. Their study on compounds such as X-Val-Pro-Val-CF3 contributes to understanding the bioactivity of similar structures, which is relevant for H-Val-Pro-Pro-OH TFA (Stein et al., 1987).
6. Structural Analysis in Peptide Recognition
Gürsoy, Jois, and Siahaan (1999) conducted conformational studies on a cyclic peptide involving Proline, which can inform the structural understanding of peptides like H-Val-Pro-Pro-OH TFA in biological contexts (Gürsoy, Jois, & Siahaan, 1999).
7. Active Site Analysis in Enzymes
Mattos et al. (1995) presented the X-ray crystal structures of complexes with elastase and inhibitors, including TFA-dipeptide anilides. This research is significant for understanding the interaction of peptides like H-Val-Pro-Pro-OH TFA with enzymes (Mattos et al., 1995).
8. Proline Hydroxylation in Collagen
Chopra and Ananthanarayanan (1982) investigated the conformational implications of enzymatic proline hydroxylation in collagen, which is relevant to understanding the structural role of Proline-containing peptides like H-Val-Pro-Pro-OH TFA (Chopra & Ananthanarayanan, 1982).
Eigenschaften
Molekularformel |
C₁₇H₂₆F₃N₃O₆ |
|---|---|
Molekulargewicht |
425.40 |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H25N3O4.C2HF3O2/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22;3-2(4,5)1(6)7/h9-12H,3-8,16H2,1-2H3,(H,21,22);(H,6,7)/t10-,11-,12-;/m0./s1 |
SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




